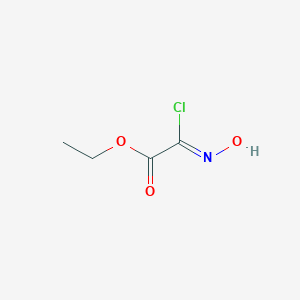

Ethyl 2-chloro-2-(hydroxyimino)acetate

Beschreibung

Significance in Chemical Synthesis and Research

The significance of Ethyl 2-chloro-2-(hydroxyimino)acetate in contemporary organic chemistry lies in its role as a key intermediate and versatile reagent for constructing complex molecular architectures. arborpharmchem.comnbinno.com Its structural features enable chemists to employ it in a wide range of synthetic applications, from the creation of novel heterocyclic systems to the synthesis of biologically active molecules. arborpharmchem.comsigmaaldrich.com The compound is particularly valued for its ability to generate nitrile oxides in situ, which are highly reactive intermediates used in 1,3-dipolar cycloaddition reactions—a powerful method for synthesizing five-membered heterocycles. sigmaaldrich.comresearchgate.net

Researchers have utilized this compound in the synthesis of various important compounds. It serves as a precursor for active pharmaceutical ingredients (APIs), which are the key components of drugs. arborpharmchem.comnih.gov For example, it is used in the synthesis of antibacterial drugs. arborpharmchem.com The compound's reactivity also makes it a valuable tool in the development of new agrochemicals, such as herbicides and pesticides, which are crucial for crop protection. nbinno.com

Some of the specific applications documented in chemical research include:

Preparation of Isoxazolines : It is used in the synthesis of (+)-and (−)-Δ²-isoxazolines, which are important heterocyclic compounds. sigmaaldrich.comscientificlabs.ie

Synthesis of Chiral Amino Acids : The compound is a key starting material for the synthesis of CIP-AS (−), a chiral amino acid that is structurally related to glutamic acid and is a potential agonist at AMPA-kainate receptors. sigmaaldrich.comscientificlabs.ie

Generation of Nitrile Oxides : Treatment with a mild base, such as sodium bicarbonate, allows for the in situ generation of ethoxycarbonylformonitrile oxide, a reactive intermediate for cycloaddition reactions. sigmaaldrich.com

Formation of Dihydro-oxadiazines : It is used to prepare N-azirdinyloximes, which can then be treated with scandium triflate to yield dihydro-oxadiazines. sigmaaldrich.com

| Application Area | Specific Use | Reference |

|---|---|---|

| Heterocyclic Synthesis | Preparation of (+)-and (−)-Δ²-isoxazolines and dihydro-oxadiazines. | sigmaaldrich.com |

| Medicinal Chemistry | Synthesis of CIP-AS (−), a chiral amino acid related to glutamic acid. | sigmaaldrich.comscientificlabs.ie |

| Reactive Intermediates | In situ generation of ethoxycarbonylformonitrile oxide for cycloaddition reactions. | sigmaaldrich.com |

| Pharmaceutical Intermediates | Used as a raw material in the synthesis of drugs like ceftazidime (B193861) axetil and oseltamivir. | arborpharmchem.com |

Historical Context of Related Oxime Chemistry

The chemistry of oximes, the class of compounds to which this compound belongs, has a rich history dating back to the 19th century. numberanalytics.comnumberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting the compound's structure. wikipedia.org The discovery and initial exploration of oximes are largely credited to the German chemist Victor Meyer in the late 1800s. numberanalytics.com

Initially, the formation of oximes through the reaction of hydroxylamine (B1172632) with aldehydes or ketones was recognized as a reliable method for the identification and purification of carbonyl compounds, as oximes are often crystalline solids that are easily characterized. wikipedia.orgtestbook.com This reaction involves a nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com

Over the decades, the role of oximes in organic synthesis has expanded dramatically. numberanalytics.com One of the most significant historical developments in oxime chemistry is the Beckmann rearrangement, a reaction that converts an oxime into an amide. wikipedia.org This rearrangement has had profound industrial applications, most notably in the synthesis of caprolactam, the precursor to Nylon 6. testbook.comnih.gov The versatility of oximes as intermediates for conversion into other functional groups, such as amines, nitriles, and nitro compounds, has solidified their importance as a cornerstone in the field of organic synthesis. numberanalytics.comtestbook.comnih.gov The development of compounds like this compound is a continuation of this long history, providing chemists with sophisticated tools for modern synthetic challenges. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-chloro-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDCOJRAMLTQ-UTCJRWHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14337-43-0 | |

| Record name | 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Ethyl 2 Chloro 2 Hydroxyimino Acetate

Established Synthetic Pathways

Traditional syntheses of Ethyl 2-chloro-2-(hydroxyimino)acetate have been developed over time, providing reliable methods for its preparation. These routes often involve multi-step processes starting from simple organic molecules.

Derivatization of Chloroacetic Acid

One fundamental approach begins with chloroacetic acid, a common industrial chemical. The synthesis of chloroacetic acid itself is typically achieved through the chlorination of acetic acid, often in the presence of a catalyst like acetic anhydride or acetyl chloride google.com.

A plausible synthetic sequence from chloroacetic acid to the target compound would involve two key steps:

Esterification: Chloroacetic acid is first converted to its corresponding ethyl ester, ethyl chloroacetate, through Fischer esterification by reacting it with ethanol in the presence of an acid catalyst.

Oximation and Chlorination: The α-carbon in ethyl chloroacetate is activated, making it susceptible to nitrosation. Reaction with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), would introduce the hydroxyimino group. However, a more direct route involves the reaction of an intermediate that is subsequently chlorinated.

While direct conversion from chloroacetic acid is less commonly detailed in readily available literature, the derivatization of this precursor represents a logical, albeit potentially multi-step, synthetic strategy.

Synthesis from Glycine (B1666218) Ethyl Ester Hydrochloride

A well-documented pathway involves the nitrosation of glycine ethyl ester. In this method, treating glycine ethyl ester with an excess of sodium nitrite in the presence of hydrochloric acid (HCl) yields this compound.

Research has shown that this reaction, conducted at 37°C followed by ether extraction, can produce the target compound in 30-40% yields. nih.gov A notable side product is ethyl chloroacetate, which is formed in approximately 9% yield nih.gov.

The proposed mechanism for this transformation is as follows:

N-nitrosation of the glycine ethyl ester to form an unstable N-nitrosoamino ester.

This intermediate rearranges to form ethyl diazoacetate.

Subsequent C-nitrosation of ethyl diazoacetate, followed by reaction with the chloride ion from the HCl, affords the final product, this compound nih.gov.

The reaction conditions for the key intermediate, ethyl diazoacetate, from glycine ethyl ester hydrochloride are outlined in the following table.

Table 1. Reaction Parameters for Ethyl Diazoacetate Synthesis

| Parameter | Value |

| Starting Material | Glycine ethyl ester hydrochloride |

| Reagents | Sodium nitrite, Sulfuric acid |

| Solvent System | Dichloromethane/Water (biphasic) |

| Temperature | -5°C to -9°C |

| Yield | 79-88% |

Data sourced from Organic Syntheses procedure.

Halogenation of Hydroxyiminoacetate Precursors

This synthetic route starts with a pre-formed hydroxyiminoacetate ester, specifically ethyl 2-(hydroxyimino)acetate. The final step is the introduction of a chlorine atom at the carbon bearing the oxime group.

The direct chlorination of ethyl 2-(hydroxyimino)acetate is a key method for preparing the title compound chemicalbook.com. The choice of chlorinating agent is critical for the success of this reaction. Strong chlorinating agents are typically required for this transformation. For instance, a similar precursor, ethyl (Z)-2-hydroxyiminoacetoacetate, is halogenated using sulphuryl chloride (SO₂Cl₂) to introduce a chlorine atom google.com. This suggests that reagents like sulphuryl chloride or chlorine gas would be effective for the chlorination of ethyl 2-(hydroxyimino)acetate.

Nitrosation of Acetylacetate Esters

Another established method begins with ethyl acetoacetate. This pathway also involves a two-step process: nitrosation followed by chlorination.

Nitrosation: Ethyl acetoacetate is reacted with a nitrosating agent, typically sodium nitrite in acetic acid. This reaction introduces a hydroxyimino group at the C2 position, yielding ethyl 2-(hydroxyimino)acetoacetate google.com.

This method is particularly relevant in the synthesis of intermediates for certain β-lactam antibiotics, where the hydroxyimino functionality is a key structural feature google.com.

Emerging Synthetic Approaches

Modern synthetic chemistry continually seeks milder, more selective, and environmentally benign reagents. In this context, alternative chlorinating agents are being explored for reactions like the one required to synthesize this compound.

N-Chlorosuccinimide Mediated Chlorination

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination reactions in organic synthesis. It is a white solid that serves as a source of an electrophilic chlorine ("Cl⁺") and is considered a milder and safer alternative to gaseous chlorine or liquid sulphuryl chloride organic-chemistry.orgwikipedia.org.

While specific literature detailing the use of NCS for the direct synthesis of this compound from ethyl 2-(hydroxyimino)acetate is not prevalent, the known reactivity of NCS makes it a strong candidate for this transformation. NCS is known to react with oximes; for example, it has been used to convert benzaldehyde oximes into the corresponding benzonitriles and to deprotect other oximes to their parent aldehydes researchgate.net. This demonstrates its ability to interact with and effect transformations at the oxime functional group.

The application of NCS, possibly activated by an acid or another catalyst, represents a promising and more modern approach to the chlorination of hydroxyiminoacetate precursors, potentially offering improved handling and selectivity.

Optimized Conditions for Enhanced Yield and Stereoselectivity

The synthesis of this compound and its derivatives is sensitive to various reaction parameters that significantly influence both the yield and the stereoselectivity of the product. The (Z)-isomer is often the desired product due to its utility as a key intermediate in the synthesis of various pharmaceuticals. Optimization strategies typically involve the careful selection of solvents, temperature, and reagents.

Research into related compounds, such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a key intermediate for the anticoagulant apixaban, highlights common challenges in synthesis, including long reaction times and low product yields. researchgate.net Overcoming these issues often requires moving from heterogeneous reaction mixtures, like using a mixture of water and an organic solvent, to a homogenous system using alcoholic solvents like methanol. This change can prevent the formation of impurities and improve yield. researchgate.net

In a typical synthesis, a precursor like ethyl 4-chloroacetoacetate is reacted with a nitrosating agent. The conditions for this reaction are critical. For instance, a process involving ethyl 4-chloroacetoacetate, di-isopropyl ether, isopropyl nitrite, and concentrated hydrochloric acid was monitored, with the reaction proceeding at room temperature over 90 hours. google.com The choice of solvent is crucial; it must provide optimal solubility for the starting materials. google.com Alcohols are often preferred as they can facilitate the subsequent crystallization and purification of the final product. google.com

The table below summarizes key parameters and their impact on the synthesis.

| Parameter | Condition | Rationale for Optimization | Potential Outcome |

| Solvent System | Homogenous (e.g., Methanol, Isopropyl alcohol) | Improves reactant interaction, prevents side reactions. researchgate.netgoogle.com | Enhanced yield and purity. researchgate.net |

| Temperature | 0°C to 50°C | Controls reaction rate and minimizes degradation of products. google.com | Improved selectivity and yield. |

| Reagents | Isopropyl nitrite with HCl catalyst | Efficient nitrosation of the keto-ester precursor. google.com | High conversion to the desired oxime. |

| Reaction Time | Monitored (e.g., up to 90 hours) | Ensures complete conversion of starting material. google.com | Maximization of product yield. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the manufacturing process. instituteofsustainabilitystudies.comwjarr.com These principles provide a framework for designing chemical processes that are safer, more efficient, and produce less waste. instituteofsustainabilitystudies.comsigmaaldrich.com Key areas of focus include the development of solvent-free reactions and the improvement of atom economy.

Solvent-Free Reaction Development

A significant step towards a greener synthesis is the elimination of volatile and often toxic organic solvents. Solvents account for a large portion of the waste generated in chemical processes. wjarr.com Developing solvent-free reaction conditions can therefore drastically lower production costs and reduce environmental pollution. google.com

An example of this approach can be seen in the synthesis of the precursor, ethyl 2-chloroacetoacetate. A patented method discloses a process where ethyl acetoacetate is directly reacted with sulfuryl chloride without the use of any reaction solvents. google.com The reaction is performed by cooling the starting material, adding the chlorinating agent, and then allowing the mixture to react at a controlled temperature. google.com The acidic gas generated as a byproduct is absorbed by a caustic solution, minimizing air pollution. google.com This method not only reduces waste but also simplifies the product work-up, as there is no solvent to remove.

The table below outlines the comparison between a conventional and a solvent-free approach for a key synthetic step.

| Feature | Conventional Synthesis | Solvent-Free Synthesis | Green Chemistry Advantage |

| Reaction Medium | Organic Solvents (e.g., Dichloroethane, Toluene) | No solvent used | Reduces volatile organic compound (VOC) emissions and solvent waste. google.com |

| Process | Reaction followed by solvent removal | Direct reaction of neat reagents | Simplifies process, reduces energy consumption for distillation. google.com |

| Waste Treatment | Solvent recycling or incineration | Absorption of gaseous byproducts | Minimizes the generation of "three wastes" (waste gas, wastewater, solid waste). google.com |

| Cost | Higher, due to solvent purchase and disposal | Lower production cost | Improves economic viability of the process. google.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Synthetic methods should be designed to maximize atom economy, meaning that fewer atoms are converted into waste byproducts. sigmaaldrich.com

Addition reactions are inherently more atom-economical than substitution or elimination reactions, as they incorporate all atoms of the reactants into the final product. nih.gov While the synthesis of this compound involves substitution and elimination steps, strategies can be employed to minimize waste.

Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 2 Hydroxyimino Acetate

Fundamental Reaction Pathways

The chemical behavior of Ethyl 2-chloro-2-(hydroxyimino)acetate is dictated by several key reaction types that allow for extensive molecular modifications.

The chlorine atom in this compound is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility. The carbon atom of the chloroxime group is electrophilic, facilitating the attack by nucleophiles and subsequent departure of the chloride leaving group.

Studies have shown that treatment with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide leads to the formation of the corresponding substitution products. rsc.org For instance, the reaction with these nucleophiles replaces the chlorine atom with a dimethylamino, phenoxy, or thiophenoxy group, respectively. rsc.org These transformations highlight the compound's capacity to act as an electrophile in standard nucleophilic substitution mechanisms. rsc.org Furthermore, it has been utilized in the preparation of N-azirdinyloximes, a reaction that proceeds via nucleophilic attack to form a three-membered ring. sigmaaldrich.comsigmaaldrich.com

| Nucleophile | Product Class | Reference |

|---|---|---|

| Dimethylamine | Amine-substituted oxime | rsc.org |

| Sodium Phenoxide | Phenoxy-substituted oxime | rsc.org |

| Sodium Thiophenoxide | Thiophenoxy-substituted oxime | rsc.org |

| Potassium Fluoride | Fluoro-substituted oxime | rsc.org |

| Aziridine derivatives | N-azirdinyloximes | sigmaaldrich.comsigmaaldrich.com |

Condensation reactions represent another significant pathway for this compound. These reactions typically involve the reaction of the oxime moiety or a derivative with other molecules, leading to the formation of a larger structure and the elimination of a small molecule like water.

A key application involves its reaction with sulfilimines to prepare precursor triazolopyridine-N-oxides, which is a critical step in the synthesis of 1,2,4-triazolo[1,5-a]pyridine-2-carboxylate targets. researchgate.net This process often involves the in situ generation of a nitrile oxide intermediate from the parent compound, which then undergoes condensation. researchgate.net The compound is also used to prepare dihydro-oxadiazines through a process involving N-azirdinyloximes, which can be considered a type of condensation or cyclization reaction. sigmaaldrich.comsigmaaldrich.com

The ethyl ester group within the molecule can be hydrolyzed under either acidic or basic conditions. libretexts.orgchemguide.co.uk This reaction cleaves the ester bond, yielding a carboxylic acid (or its carboxylate salt) and ethanol. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst (e.g., HCl or H₂SO₄) and an excess of water, the ester undergoes hydrolysis to form 2-chloro-2-(hydroxyimino)acetic acid and ethanol. This reaction is reversible, and its completion requires a large volume of water. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : When heated with a base such as sodium hydroxide (B78521) (NaOH), the ester is irreversibly hydrolyzed. chemguide.co.uk The products are the sodium salt of 2-chloro-2-(hydroxyimino)acetic acid and ethanol. This process, known as saponification, goes to completion. libretexts.orgchemguide.co.uk

While the title compound is an oxime, the "oxime formation reaction" in this context refers to its synthesis. The (Z)-isomer of this compound can be synthesized from glycine (B1666218) ester hydrochloride. chemicalbook.com The synthesis involves treating an aqueous solution of glycine ester hydrochloride and concentrated HCl with sodium nitrite (B80452) at low temperatures (0 to -5 °C). chemicalbook.com This reaction transforms the primary amine group of the glycine ester into the hydroxyimino (oxime) group, yielding the final product. chemicalbook.com

Generation and Reactivity of Intermediates

One of the most significant applications of this compound is its use as a stable precursor for a highly reactive intermediate.

This compound is widely used to generate ethoxycarbonylformonitrile oxide in situ. sigmaaldrich.comsigmaaldrich.com This is achieved by treating the starting material with a mild base, such as sodium bicarbonate or sodium carbonate. sigmaaldrich.comsigmaaldrich.combiosynth.com The base facilitates the elimination of hydrogen chloride (HCl) from the molecule.

The mechanism involves the deprotonation of the oxime hydroxyl group by the base, followed by the spontaneous elimination of the chloride ion. This 1,2-elimination reaction results in the formation of the highly reactive ethoxycarbonylformonitrile oxide. This intermediate is a 1,3-dipole and is immediately trapped by a suitable dipolarophile in the reaction mixture. Its in situ generation is crucial due to its high reactivity. This intermediate is a key component in the synthesis of various heterocyclic compounds, including isoxazolines and the chiral amino acid CIP-AS (−). sigmaaldrich.comsigmaaldrich.com

Mechanistic Studies of 1,3-Dipolar Cycloaddition Reactions

This compound is a stable precursor for the in situ generation of ethoxycarbonylformonitrile oxide. This highly reactive 1,3-dipole is a key intermediate in the synthesis of various five-membered heterocycles through 1,3-dipolar cycloaddition reactions. The mechanism of these reactions is generally considered to be a concerted, pericyclic process, falling under the category of Huisgen 1,3-dipolar cycloadditions. This classification implies a [4π + 2π] cycloaddition, where the 4π electrons are provided by the nitrile oxide and the 2π electrons by the dipolarophile (typically an alkene or alkyne).

The concerted nature of this cycloaddition is supported by the high degree of stereospecificity often observed in these reactions. The geometry of the dipolarophile is typically retained in the resulting heterocyclic product. For instance, the reaction of a (Z)-alkene will yield a specific stereoisomer of the isoxazoline (B3343090) product, distinct from the product obtained from the corresponding (E)-alkene.

Mechanistic investigations into the 1,3-dipolar cycloadditions of nitrile oxides, including ethoxycarbonylformonitrile oxide, often focus on understanding the factors that control regioselectivity and stereoselectivity. The regioselectivity of the addition is largely governed by both electronic and steric factors. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the preferred regioisomer. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For ethoxycarbonylformonitrile oxide, the electron-withdrawing nature of the ethoxycarbonyl group influences the energies and coefficients of its frontier orbitals. The regiochemical outcome of its cycloaddition with a given dipolarophile will depend on whether the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the dipolarophile (Type I), or the HOMO of the dipolarophile and the LUMO of the nitrile oxide (Type II).

The general mechanism for the in situ generation of ethoxycarbonylformonitrile oxide from this compound and its subsequent 1,3-dipolar cycloaddition with an alkene is depicted below:

Figure 1: General reaction scheme of 1,3-dipolar cycloaddition

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods have become indispensable tools for gaining deeper insights into the reaction mechanisms, regioselectivity, and stereoselectivity of 1,3-dipolar cycloaddition reactions involving nitrile oxides generated from precursors like this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a robust method for studying the intricacies of 1,3-dipolar cycloaddition reactions. DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for constructing a detailed potential energy surface of the reaction and for understanding the factors that govern its outcome.

For the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide, DFT studies can elucidate the nature of the transition state. These studies consistently point towards a concerted but asynchronous transition state. In an asynchronous transition state, the formation of the two new sigma bonds is not simultaneous, with one bond being more fully formed than the other. The degree of asynchronicity can be influenced by the electronic nature of both the nitrile oxide and the dipolarophile.

DFT calculations are also instrumental in predicting the regioselectivity of the reaction. By calculating the activation energies for the formation of the different possible regioisomers, the kinetically favored product can be identified. These theoretical predictions are often in excellent agreement with experimental observations. The analysis of the electronic properties of the reactants, such as the distribution of atomic charges and the coefficients of the frontier molecular orbitals, provides a rationalization for the observed or calculated regioselectivity.

Below is a table summarizing representative data from DFT studies on nitrile oxide cycloadditions, illustrating the energy differences between transition states leading to different regioisomers.

| Dipolarophile | Nitrile Oxide | Computational Method | ΔE (TS1 - TS2) (kcal/mol) | Predicted Major Regioisomer |

| Propene | Acetonitrile oxide | B3LYP/6-31G* | 2.5 | 5-methylisoxazoline |

| Methyl acrylate | Benzonitrile oxide | M06-2X/6-311+G** | 3.1 | 3-phenyl-5-carbomethoxyisoxazoline |

| Styrene | Ethoxycarbonylformonitrile oxide | B3LYP/6-311G(d,p) | 2.8 | 3-ethoxycarbonyl-5-phenylisoxazoline |

Note: The values in this table are illustrative and are based on typical results found in the literature for similar systems. TS1 and TS2 represent the transition states leading to the two possible regioisomers.

Computational Modeling for Reaction Pathway Optimization

Computational modeling extends beyond mechanistic elucidation and can be a powerful tool for the optimization of reaction pathways. By simulating the reaction under various conditions, it is possible to identify the factors that can enhance the yield, regioselectivity, and stereoselectivity of the desired product.

In the context of 1,3-dipolar cycloadditions involving ethoxycarbonylformonitrile oxide, computational modeling can be used to:

Screen different dipolarophiles: By calculating the activation energies for the reaction with a range of alkenes or alkynes, it is possible to predict which dipolarophiles will be most reactive and selective.

Investigate the effect of solvents: Solvation models can be incorporated into DFT calculations to assess the influence of the solvent on the reaction pathway. This can help in selecting an appropriate solvent to maximize the reaction rate and selectivity.

Evaluate the impact of catalysts: While many 1,3-dipolar cycloadditions are performed thermally, some can be catalyzed by Lewis acids. Computational modeling can be used to study the mechanism of catalysis and to design more effective catalysts. By modeling the interaction of a Lewis acid with the nitrile oxide or the dipolarophile, it is possible to understand how the catalyst lowers the activation energy and influences the selectivity of the reaction.

The insights gained from computational modeling can guide experimental work, reducing the amount of trial-and-error required to optimize a synthetic procedure. This synergy between computational and experimental chemistry is a powerful approach for the development of efficient and selective chemical transformations.

Applications of Ethyl 2 Chloro 2 Hydroxyimino Acetate in Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The ability to generate a nitrile oxide intermediate makes Ethyl 2-chloro-2-(hydroxyimino)acetate a valuable starting material for the synthesis of several classes of nitrogen- and oxygen-containing heterocycles.

Synthesis of Pyrazoles and (Iso)xazoles

While the synthesis of pyrazoles from this compound is not a widely documented application, its role in the formation of the isomeric isoxazole (B147169) ring system is well-established. Isoxazoles are synthesized via a [3+2] cycloaddition reaction between the in situ generated ethoxycarbonylformonitrile oxide and an alkyne. nih.gov This reaction provides a direct route to 3,5-disubstituted isoxazoles, which are significant scaffolds in medicinal chemistry. nih.gov

The reaction proceeds by treating this compound with a base in the presence of a terminal alkyne. The resulting ethoxycarbonylformonitrile oxide reacts with the alkyne to yield the corresponding isoxazole derivative. nih.govnih.gov A notable advantage of this method is its efficiency under various conditions, including microwave-assisted synthesis and solvent-free mechanochemical processes, which can offer high yields and reduced waste. nih.govnih.gov

It is important to distinguish isoxazoles (containing a 1,2-arrangement of oxygen and nitrogen) from oxazoles (a 1,3-arrangement). The reaction of nitrile oxides derived from this compound with alkynes specifically yields isoxazoles.

| Reactant 1 | Reactant 2 | Product Type | Reaction Condition Example |

| This compound | Terminal Alkyne | 3,5-Disubstituted Isoxazole | Microwave Irradiation or Ball-milling nih.govnih.gov |

Formation of Thiazoles

Based on available scientific literature, the direct application of this compound for the synthesis of thiazole (B1198619) rings is not a commonly reported or established method. Standard thiazole syntheses, such as the Hantzsch reaction, typically involve the condensation of α-haloketones with thioamides, a reaction pathway that differs from the primary reactivity of this compound, which is centered on nitrile oxide generation.

Preparation of Isoxazolines and Dihydro-oxadiazines

This compound is frequently used in the synthesis of isoxazolines and dihydro-oxadiazines.

Isoxazolines: The synthesis of Δ²-isoxazolines is a flagship application of this reagent. sigmaaldrich.com The process is analogous to isoxazole synthesis but employs an alkene instead of an alkyne as the dipolarophile. The [3+2] cycloaddition between ethoxycarbonylformonitrile oxide and an alkene yields the five-membered isoxazoline (B3343090) ring. This method has been successfully used for preparing chiral isoxazolines such as (+)- and (−)-Δ²-isoxazolines. sigmaaldrich.com

Dihydro-oxadiazines: A specific synthetic route utilizes this compound to prepare dihydro-oxadiazines. sigmaaldrich.com This multi-step process involves first using the reagent to prepare N-aziridinyloximes. These intermediates, upon treatment with a catalyst such as scandium triflate, rearrange to furnish the dihydro-oxadiazine ring system. sigmaaldrich.com

Construction of Triazolo[1,5-a]pyridine Derivatives

The compound serves as a key building block for synthesizing 1,2,4-triazolo[1,5-a]pyridine derivatives. The most convenient strategy involves the in situ formation of ethoxycarbonylformonitrile oxide, which then undergoes a condensation reaction with a sulfilimine. researchgate.net This step forms a precursor, a triazolopyridine-N-oxide, which is subsequently deoxygenated to yield the final 1,2,4‐triazolo[1,5‐a]pyridine‐2‐carboxylate product. researchgate.net

Role in Complex Molecule Construction

The utility of this compound extends beyond simple heterocycle formation to the construction of more intricate molecular architectures, primarily through cycloaddition strategies.

Cycloaddition Reactions for Diverse Molecular Architectures

The cornerstone of this compound's role in complex synthesis is its function as a precursor to ethoxycarbonylformonitrile oxide for use in 1,3-dipolar cycloaddition reactions. This type of reaction, also known as a Huisgen [3+2] cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings in a highly regioselective and often stereoselective manner.

By reacting the generated nitrile oxide with a wide array of dipolarophiles (molecules containing double or triple bonds), a diverse range of molecular structures can be accessed. For instance, reaction with various substituted alkenes leads to a library of functionalized isoxazolines, which can serve as versatile intermediates for further synthetic transformations. sigmaaldrich.com Similarly, reactions with alkynes provide access to isoxazoles bearing different substituents, which are key components in many biologically active compounds, including potential anticancer agents. nih.govnih.gov The mild conditions required for generating the nitrile oxide from its stable chloro-oxime precursor make this method compatible with a broad range of functional groups, enabling its application in the later stages of complex molecule synthesis. sigmaaldrich.com

| Reagent | Dipolarophile | Key Intermediate | Product Heterocycle |

| This compound | Alkene | Ethoxycarbonylformonitrile oxide | Isoxazoline sigmaaldrich.com |

| This compound | Alkyne | Ethoxycarbonylformonitrile oxide | Isoxazole nih.govnih.gov |

| This compound | Sulfilimine | Ethoxycarbonylformonitrile oxide | Triazolo[1,5-a]pyridine researchgate.net |

Multicomponent Reactions Incorporating this compound

While not always a direct component in the initial reaction mixture, this compound is a key precursor for multicomponent reactions (MCRs) that proceed via a 1,3-dipolar cycloaddition pathway. nih.govnih.gov The compound is readily converted in situ to ethoxycarbonylformonitrile oxide upon treatment with a mild base, such as sodium bicarbonate. sigmaaldrich.com This nitrile oxide is a potent 1,3-dipole that can react with a dipolarophile (e.g., an alkene or alkyne) in what can be designed as a three-component reaction.

In a typical MCR setup, an alkene, an amine (for base generation or subsequent reaction), and this compound can be combined. The reaction cascade begins with the base-mediated formation of the nitrile oxide, which is immediately trapped by the alkene to form a heterocyclic ring, such as an isoxazoline. This strategy allows for the rapid assembly of complex molecules from simple starting materials in a single pot, a hallmark of MCRs. nih.gov

Table 1: Exemplary Three-Component Reaction via in situ Nitrile Oxide Formation

| Component 1 | Component 2 | Component 3 (Precursor) | Key Intermediate | Product Class |

| Alkene (Dipolarophile) | Base (e.g., Triethylamine) | This compound | Ethoxycarbonylformonitrile oxide | Substituted Isoxazolines |

Synthesis of Bioactive Molecules and Medicinal Chemistry Scaffolds

The utility of this compound extends to the synthesis of molecules with significant biological and medicinal relevance. mdpi.commdpi.com Its ability to generate a reactive dipole that forms stable heterocyclic systems is particularly valuable in creating scaffolds for drug discovery.

A notable application of this reagent is in the synthesis of specialized chiral amino acid derivatives. It has been employed in the preparation of CIP-AS (−), a chiral amino acid that is structurally related to glutamic acid. sigmaaldrich.comsigmaaldrich.cn This molecule is of interest due to its potential as an agonist at ionotropic AMPA-kainate receptors, which are crucial for neurotransmission in the central nervous system. The synthesis leverages the reactivity of the nitrile oxide derived from this compound to construct the core isoxazole ring, which is a key structural feature of the target amino acid. sigmaaldrich.comsigmaaldrich.cn

Table 2: Synthesis of a Chiral Amino Acid Analogue

| Reagent | Key Transformation | Product | Significance |

| This compound | Formation of an isoxazole ring via nitrile oxide cycloaddition | CIP-AS (−) | Potential agonist at AMPA-kainate receptors |

The conversion of aldoximes to nitriles is a fundamental dehydration reaction in organic chemistry, often requiring specific reagents to facilitate the elimination of water. nih.govresearchgate.net Various methods have been developed for this purpose, utilizing reagents that activate the oxime hydroxyl group. viirj.org

It is important to clarify that this compound is not used as a reagent to convert other aldoximes into nitriles. Rather, its own functional group, a hydroximoyl chloride, is a derivative of an aldoxime that undergoes distinct reactions, such as elimination of HCl to form a nitrile oxide. sigmaaldrich.com The dehydration of separate aldoxime substrates to nitriles relies on a different set of reagents, as detailed in the table below. nih.govresearchgate.net

Table 3: Common Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent/System | Conditions | Generality |

| 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) / DBU | Room temperature, CH₂Cl₂ | Broad applicability for aromatic and aliphatic aldoximes |

| Thiourea Dioxide (TDO) | Varies (e.g., reflux in acetonitrile) | Effective for aromatic, heteroaromatic, and aliphatic aldoximes |

| p-Toluenesulfonyl chloride / Triethylamine | Room temperature to reflux, CH₂Cl₂ | Mild conditions, suitable for various substrates |

| Triphenylphosphine dibromide | Room temperature, acetonitrile | High yields for aromatic and heteroaromatic aldoximes |

The β-amino alcohol motif is a critical structural unit found in numerous natural products and pharmaceuticals. westlake.edu.cn While there are many synthetic routes to these compounds, a pathway involving this compound relies on a two-step sequence. organic-chemistry.org

First, the in situ generated ethoxycarbonylformonitrile oxide undergoes a [3+2] cycloaddition reaction with a suitable alkene to form a Δ²-isoxazoline. sigmaaldrich.com This heterocyclic intermediate can then be subjected to reductive ring-opening. Typically, this is achieved through catalytic hydrogenation (e.g., using H₂/Raney Ni) or with other reducing agents, which cleaves the N-O bond of the isoxazoline ring to yield the corresponding β-amino alcohol. nih.gov This strategy provides excellent control over stereochemistry, particularly when chiral catalysts or auxiliaries are used in the cycloaddition step. westlake.edu.cn

Table 4: Two-Step Synthesis of β-Amino Alcohols

| Step | Reaction | Intermediate/Product |

| 1 | 1,3-Dipolar cycloaddition of ethoxycarbonylformonitrile oxide with an alkene | Δ²-Isoxazoline derivative |

| 2 | Reductive ring-opening of the isoxazoline | β-Amino alcohol |

Advanced Analytical Characterization in Research

Spectroscopic Analysis of Ethyl 2-chloro-2-(hydroxyimino)acetate and its Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each offer unique information that, when combined, provides a comprehensive structural profile of the molecule.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons of the ethyl group give rise to two distinct signals. The methyl (CH₃) protons appear as a triplet, a result of spin-spin coupling with the adjacent methylene (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. The hydroxyl proton of the oxime group (-NOH) typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Four distinct signals are expected for this compound. The carbonyl carbon (C=O) of the ester group is typically observed in the downfield region of the spectrum. The carbon atom of the oxime group (C=N) also has a characteristic chemical shift. The methylene (CH₂) and methyl (CH₃) carbons of the ethyl ester group appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound (Note: Data is based on typical chemical shifts for the functional groups present.)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| ¹H | -CH₂-CH₃ | ~1.35 | Triplet |

| ¹H | -CH₂-CH₃ | ~4.40 | Quartet |

| ¹H | =N-OH | ~9.0-12.0 (variable) | Singlet (broad) |

| ¹³C | -CH₂-CH₃ | ~14.0 | N/A |

| ¹³C | -CH₂-CH₃ | ~63.0 | N/A |

| ¹³C | -C(Cl)=NOH | ~140.0 | N/A |

| ¹³C | -C=O | ~160.0 | N/A |

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is a prominent feature. The O-H stretch of the oxime's hydroxyl group typically appears as a broad band. The C=N stretch of the oxime and the C-O stretch of the ester are also identifiable in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretching | 3100 - 3500 (broad) |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1720 - 1740 (strong) |

| C=N (oxime) | Stretching | 1620 - 1680 |

| C-O (ester) | Stretching | 1000 - 1300 |

| N-O (oxime) | Stretching | 930 - 960 |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (molecular weight: 151.55 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak would be accompanied by an [M+2]⁺ peak with an intensity approximately one-third of the [M]⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the chlorine atom.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 151/153 | [C₄H₆ClNO₃]⁺ | Molecular Ion |

| 123/125 | [C₂H₂ClNO₂]⁺ | -C₂H₄ (ethylene) |

| 116 | [C₄H₆NO₃]⁺ | -Cl |

| 106/108 | [C₂H₃ClNO]⁺ | -CO₂C₂H₅ |

| 78/80 | [CClNO]⁺ | -CO₂C₂H₅, -C₂H₅ |

Chromatographic Techniques for Purity Assessment and Stereoisomer Analysis

Chromatography is essential for separating the components of a mixture, making it ideal for assessing the purity of this compound and for analyzing its stereoisomers.

HPLC is a primary technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Furthermore, due to the C=N double bond, this compound can exist as E/Z stereoisomers. A well-optimized HPLC method can often separate these isomers, allowing for their individual quantification. Chiral HPLC columns can be used if enantiomeric derivatives are synthesized.

Interactive Data Table: Representative HPLC Method

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a suitable wavelength (e.g., 220 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

TLC is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. To monitor a synthesis involving this compound, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in an appropriate solvent system.

The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progression. The relative polarity of the compounds determines their retention factor (Rf), allowing for a visual assessment of the reaction's completion. Visualization is typically achieved using UV light or by staining with a suitable reagent.

Interactive Data Table: Example TLC System for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Ethyl acetate / Hexane mixture (e.g., 30:70 v/v) |

| Visualization | UV lamp (254 nm) and/or Potassium permanganate stain |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique in chemical research used to determine the mass fractions of the elements present in a compound. For a synthesized substance like this compound, this procedure is fundamental for verifying its empirical and molecular formula, thereby confirming its stoichiometric identity and purity. The process involves comparing the experimentally determined elemental composition with the theoretical values calculated from the compound's proposed chemical formula.

Based on its molecular formula, C₄H₆ClNO₃, the theoretical elemental composition of this compound can be precisely calculated. The total molecular weight of the compound is 151.55 g/mol . The expected mass percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen are derived from this formula and the atomic weights of the constituent atoms.

In a research setting, these theoretical percentages are benchmarked against results from instrumental analysis, typically combustion analysis for carbon, hydrogen, and nitrogen. A close agreement between the experimental findings and the calculated theoretical values, usually within a margin of ±0.4%, provides strong evidence for the structural integrity and purity of the synthesized compound.

Below is the theoretical elemental composition for this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 31.70% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.99% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 23.39% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.24% |

| Oxygen | O | 16.00 | 3 | 48.00 | 31.67% |

| Total | | | | 151.55 | 100.00% |

Biological Activity Studies of Ethyl 2 Chloro 2 Hydroxyimino Acetate and Its Derivatives

Investigations into Antibacterial Potential

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. mdpi.com Derivatives incorporating structural motifs accessible from ethyl 2-chloro-2-(hydroxyimino)acetate have been evaluated for their potential to combat pathogenic bacteria.

One area of research has focused on halogenated 3-nitro-2H-chromenes. Studies have shown that mono-halogenated nitrochromenes exhibit moderate activity against staphylococcal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL. mdpi.com The introduction of multiple halogen atoms can significantly enhance antibacterial potency. For instance, tri-halogenated 3-nitro-2H-chromenes have demonstrated potent anti-staphylococcal effects with MIC values between 1 and 8 μg/mL. mdpi.com Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent against multidrug-resistant strains of S. aureus and S. epidermidis, with MIC values of 4 μg/mL and 1–4 μg/mL, respectively. mdpi.com

Another class of related heterocyclic compounds, 2-azetidinones, has also been investigated. A series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids were synthesized and screened for antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, showing moderate to good activity. mdpi.com

Table 1: Antibacterial Activity of Selected Derivative Classes

Preliminary Studies on Anticancer Activity

The development of novel cytotoxic agents is a cornerstone of cancer research. Various derivatives synthesized from chloroacetamide and related scaffolds have been evaluated for their anticancer properties against a range of human cancer cell lines.

Research into 2-chloroacetamides bearing thiazole (B1198619) scaffolds has shown significant cytotoxic activity. uran.uauran.ua These compounds were particularly effective against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.uauran.ua Molecular docking studies suggest a potential mechanism of action involves the inhibition of glutathione (B108866) S-transferase (GST). uran.ua

Another study focused on Ciminalum-thiazolidinone hybrids, which combine a 4-thiazolidinone (B1220212) ring with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety. nih.gov These hybrids demonstrated significant anticancer activity, with compounds 2f and 2h inhibiting the growth of all tested cancer cell lines at micromolar or submicromolar concentrations. nih.gov The nature of the substituent at position 3 of the 4-thiazolidinone ring was found to be important for cytotoxicity. nih.gov

Furthermore, 3-fluoroazetidin-2-ones, a class of β-lactam compounds, have been screened for antiproliferative effects. mdpi.com Compound 33, in particular, showed broad-spectrum activity across nine panels of cell lines in the NCI 60 cell line screen, with a mean growth inhibition of 73.34% at a 10 μM concentration. mdpi.com It displayed excellent antiproliferative activity at submicromolar concentrations in most tested cell lines, including leukemia, breast, ovarian, colon, and prostate cancer lines. mdpi.com

Table 2: Anticancer Activity of Selected Derivatives

Enzyme Inhibition Studies (e.g., Histone Deacetylase Inhibitors)

Enzyme inhibition is a key strategy in drug discovery. Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in epigenetic gene regulation and are considered important targets for cancer therapy. ekb.egnih.govmdpi.com The development of HDAC inhibitors (HDACis) is an active area of research, with several approved drugs and many more in clinical trials. ekb.egnih.gov The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a "cap" group to interact with the enzyme surface. mdpi.com While specific derivatives of this compound as HDAC inhibitors are not extensively documented in the reviewed literature, its scaffold represents a potential starting point for designing novel inhibitors based on established pharmacophore models. nih.gov

In a related area of enzyme inhibition, a series of sulfenimide derivatives were investigated as inhibitors of human and bovine carbonic anhydrase (CA) enzymes. nih.gov These enzymes are involved in numerous physiological processes. The study found that most of the synthesized derivatives exhibited effective inhibitory action against human CA isoforms (hCA-I and hCA-II) at low micromolar concentrations. nih.gov The bromo derivative (1f) was the most potent inhibitor against all three enzymes tested, with K_I values of 0.023 µM and 0.044 µM for hCA-I and hCA-II, respectively. nih.gov

Table 3: Carbonic Anhydrase Inhibition by Sulfenimide Derivatives

Receptor Affinity and Efficacy Profiling (e.g., β-adrenergic receptors, AMPA-kainate receptors)

Investigating the interaction of novel compounds with cellular receptors is fundamental to understanding their pharmacological effects.

AMPA-kainate receptors : this compound has been utilized as a starting material in the synthesis of CIP-AS (-), a chiral amino acid. sigmaaldrich.com This synthesized compound is structurally related to glutamic acid and is considered a potential agonist at the ionotropic (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors. sigmaaldrich.com These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. nih.govmdpi.com Due to the high homology between AMPA and kainate receptor subunits, developing selective pharmacological tools is challenging, but crucial for understanding their distinct physiological roles. mdpi.com

β-adrenergic receptors : Adrenergic receptors, including the β-subtypes, are a class of G protein-coupled receptors that are targets for many drugs affecting the cardiovascular and respiratory systems. nih.gov Agonist binding to β-1 receptors primarily leads to increased cardiac chronotropic and inotropic effects, while β-2 receptor activation causes bronchodilation. nih.gov A thorough review of the available literature did not yield specific studies detailing the affinity or efficacy of this compound or its direct derivatives at β-adrenergic receptors.

Table of Compounds Mentioned

Conclusion and Future Research Directions

Current Challenges in the Chemistry of Ethyl 2-chloro-2-(hydroxyimino)acetate

Despite its utility, the chemistry of this compound is not without its difficulties. The primary challenges are centered around its stability, reactivity, and selectivity in chemical transformations.

Stability and Handling: As an α-chlorooxime, this compound exhibits inherent instability. The presence of both a chloro and a hydroxyimino group on the same carbon atom makes the molecule susceptible to decomposition, particularly under basic conditions or upon prolonged storage. The compound is known to be a solid with a melting point range of 70-76 °C and is typically stored at refrigerated temperatures (2-8°C) to maintain its integrity. sigmaaldrich.comsigmaaldrich.com Its handling requires care due to its hazardous nature, being classified as causing skin irritation, serious eye damage, and potential respiratory sensitization. sigmaaldrich.comnih.gov

Reactivity and Selectivity: The reactivity of α-halocarbonyl compounds, including α-chlorooximes, is complex. Nucleophilic attack can occur at several sites, leading to a mixture of products and posing a challenge for selective synthesis. nih.gov The presence of the oxime functionality introduces additional reaction pathways, such as rearrangements and cycloadditions. For instance, in the presence of a base like sodium bicarbonate, this compound can generate ethoxycarbonylformonitrile oxide in situ, a highly reactive 1,3-dipole used in cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com Controlling the reaction conditions to favor a specific outcome is a significant hurdle for chemists.

Prospects for Novel Synthetic Transformations

The unique structural features of this compound make it a promising candidate for the development of novel synthetic methodologies.

Catalytic Systems: The application of transition metal catalysis to reactions involving oximes is an expanding field. acs.org Metal catalysts could offer new ways to control the reactivity of this compound, enabling transformations that are currently difficult to achieve. For example, palladium-catalyzed cross-coupling reactions could potentially be adapted to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated carbon.

Photocatalysis and Electrochemistry: Modern synthetic techniques such as photocatalysis and electrochemistry offer green and efficient alternatives to traditional methods. nsf.gov These approaches could be employed to generate reactive intermediates from this compound under mild conditions, potentially leading to new types of bond formations and molecular architectures. The generation of iminyl radicals from oxime derivatives through photoredox catalysis is a testament to the potential of these methods. nsf.gov

Flow Chemistry: The inherent instability of some intermediates derived from this compound makes flow chemistry an attractive option for its transformations. By generating and immediately using reactive species in a continuous flow system, chemists can mitigate risks associated with their accumulation and improve reaction yields and safety.

Untapped Potential in Medicinal Chemistry and Materials Science

While this compound is primarily known as a synthetic intermediate, its derivatives hold significant, yet largely unexplored, potential in both medicinal chemistry and materials science.

Medicinal Chemistry: The oxime moiety is a recognized pharmacophore present in numerous FDA-approved drugs, including antibiotics and antidotes for nerve agents. nih.govencyclopedia.pub The introduction of an oxime group can enhance the biological activity of molecules. nih.gov this compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, such as isoxazolines and dihydro-oxadiazines, which are scaffolds of interest in drug discovery. sigmaaldrich.comsigmaaldrich.com For example, it has been used in the synthesis of a chiral amino acid that is a potential agonist for AMPA-kainate receptors, which are implicated in neurological functions. sigmaaldrich.comsigmaaldrich.com The ability to generate nitrile oxides from this compound further expands its utility in creating complex molecules with potential therapeutic applications. sigmaaldrich.comsigmaaldrich.com However, a significant challenge for some oxime derivatives is their poor solubility and membrane permeability, which can limit their bioavailability. nih.gov

Materials Science: Oxime derivatives have found applications in materials science for creating polymers and modifying surfaces. numberanalytics.comnumberanalytics.com The "click chemistry" characteristics of oxime formation—high efficiency and mild reaction conditions—make them suitable for polymer synthesis and functionalization. rsc.org The dynamic nature of the oxime bond can be exploited to create self-healing or responsive materials. rsc.org this compound, with its multiple reactive sites, could be a valuable building block for designing functional polymers with tailored properties.

Advancements in Sustainable Synthesis of Related Compounds

The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including oximes and their derivatives. ijprajournal.compaperpublications.orgnih.gov

Greener Synthetic Routes: Researchers are actively developing more environmentally friendly methods for oxime synthesis. nih.gov This includes the use of less hazardous solvents, solvent-free conditions, and recyclable catalysts. researchgate.netmdpi.com For instance, methods utilizing natural acid catalysts or grindstone chemistry under solvent-free conditions have been reported for the synthesis of various oximes, offering high yields and minimizing waste. ijprajournal.comnih.govresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound as energy sources can significantly accelerate chemical reactions, often leading to higher yields and cleaner products with reduced energy consumption. paperpublications.orgmdpi.com These techniques are being applied to the synthesis of oximes and related heterocycles, providing a more sustainable alternative to conventional heating methods. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-2-(hydroxyimino)acetate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via oximation of ethyl 2-chloroacetoacetate using hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol). For purification, silica gel flash column chromatography with gradients of ethyl acetate/hexane (0–5%) is effective, yielding ~75% purity . Optimization involves controlling reaction stoichiometry (e.g., 1:1 molar ratio of reactants) and ensuring anhydrous conditions to minimize side reactions like hydrolysis .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization includes:

- ¹H NMR : Peaks at δ 4.47 (q, J = 7.1 Hz, CH₂CH₃) and δ 6.82 (s, isoxazole proton) in CDCl₃ .

- EI-MS : Molecular ion [M+H⁺] at m/z 432.0 (C₁₈H₃₃NO₃Sn) for stannane derivatives .

- IR : Confirm hydroxylimino (N–O) stretch near 1650–1700 cm⁻¹.

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : Use anhydrous dichloromethane or toluene for reactions to prevent hydrolysis. Store in airtight containers at room temperature in dry, dark conditions to avoid decomposition .

Advanced Research Questions

Q. How can this compound be utilized in multicomponent reactions for heterocyclic synthesis?

- Methodological Answer : The compound acts as a key electrophile in cyclocondensation reactions. For example, reacting with ethynyltributylstannane and K₂CO₃ in DCM yields isoxazole derivatives via [3+2] cycloaddition. Mechanistic studies suggest a nucleophilic attack at the chloro position, followed by stannane coupling . For pyrazole synthesis, hydrazine derivatives (e.g., 4-methoxyphenylhydrazine) react under reflux in toluene with triethylamine, achieving 85–90°C for 2 hours .

Q. What strategies resolve contradictions in reaction yields when using different bases or solvents?

- Methodological Answer : Discrepancies arise from solvent polarity and base strength. For example:

- K₂CO₃ in DCM : Moderate yields (75%) due to slow deprotonation but better control of side reactions .

- Triethylamine in toluene : Higher temperatures (90°C) accelerate reactivity but risk decomposition; yields improve with stoichiometric excess (1.5 eq.) .

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.4 in 5% EtOAc/hexane) and adjust base/solvent pairs iteratively.

Q. How does the stereochemistry of hydrazone intermediates influence downstream applications?

- Methodological Answer : The (Z)-configuration of hydrazone derivatives (e.g., Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate) is critical for crystallographic packing and bioactivity. Single-crystal X-ray diffraction (monoclinic P2₁/c, a = 4.6152 Å, β = 90.692°) confirms planar geometry, enabling π-stacking in drug intermediates like Apixaban .

Q. What analytical methods validate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Acidic (pH 2) : Rapid hydrolysis to 2-chloro-2-(hydroxyimino)acetic acid (HPLC monitoring, C18 column).

- Neutral/alkaline (pH 7–9) : Stable for >24 hours in buffered ethanol .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 94°C .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.